

# "2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide molecular structure"

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## Compound of Interest

Compound Name:	2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide
CAS No.:	112777-30-7
Cat. No.:	B172773

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## An In-depth Technical Guide to the Molecular Structure of **2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide**

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## Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of **2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide**. As a molecule combining a reactive electrophilic chloroacetamide side chain with a biologically relevant 2-hydroxypyridine scaffold, this compound represents a significant target for researchers in medicinal chemistry and materials science. This document synthesizes data from analogous structures and foundational chemical principles to offer a detailed analysis of its predicted spectroscopic signature, potential for intermolecular interactions such as hydrogen bonding, and its inherent chemical reactivity. We present a robust, field-proven synthetic protocol and a complete characterization strategy designed to be a self-validating system for researchers. This

guide is intended for scientists and drug development professionals seeking to understand and utilize this versatile chemical entity.

## Introduction

The N-aryl acetamide motif is a cornerstone in the design of functional molecules, particularly within the pharmaceutical industry. The introduction of a chlorine atom on the acetyl group, creating a chloroacetamide, imbues the molecule with a controlled electrophilicity, making it a valuable tool for forming covalent bonds with biological targets or for serving as a reactive handle in complex synthetic pathways.

This guide focuses on a specific, highly functionalized derivative: **2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide**. The core of this molecule, 3-amino-2-hydroxypyridine, is a significant scaffold in its own right. It exhibits a fascinating potential for tautomerism between its 2-hydroxypyridine and 2-pyridone forms, a property that can profoundly influence its electronic character, solubility, and interaction with other molecules.

The strategic combination of the chloroacetamide warhead with the hydroxypyridine core results in a molecule of considerable interest. Its structure suggests potential applications as a covalent inhibitor, a fragment for drug discovery, or a versatile intermediate for constructing novel heterocyclic systems. Due to the limited availability of direct experimental data for this specific compound, this guide employs an expert-driven approach. By analyzing data from closely related analogues and applying first-principle chemical concepts, we provide a predictive but scientifically grounded overview of its molecular structure and behavior.

## Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and predict its physical properties. These parameters govern its behavior in both chemical and biological systems.

Identifier	Value
IUPAC Name	2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	186.60 g/mol
Canonical SMILES	C1=CC=C(C(=C1)O)NC(=O)CCl
InChI Key	(Predicted) YQGIMZNLPRPEQ-UHFFFAOYSA-N

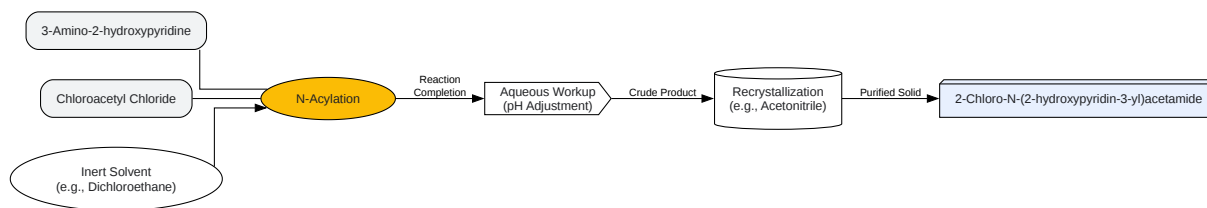
Physicochemical Property	Predicted Value	Source/Basis
pKa	~11.6 (Amide N-H)	Based on similar acetamides[1]
Boiling Point	>350 °C	Based on similar structures[1] [2]
Density	~1.35 g/cm <sup>3</sup>	Based on similar structures[1]
Storage Temperature	2-8°C	Recommended for reactive chloroacetamides[1]

## Synthesis and Characterization Strategy

A reliable and reproducible synthetic pathway is paramount for any further study. The most logical and field-proven approach to synthesizing **2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide** is via the N-acylation of its corresponding amine precursor.

## Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic acyl substitution, where the amino group of 3-amino-2-hydroxypyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in an inert solvent, and the hydrogen chloride byproduct is scavenged by a base or by using an excess of the starting amine. This method is well-documented for the synthesis of analogous N-pyridinyl acetamides.[1][3]



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Figure 1: Proposed workflow for the synthesis of the title compound.

## Protocol 1: Synthesis of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide

This protocol is adapted from established methods for similar acylations and is designed for robustness and high yield.<sup>[1][3]</sup>

Materials:

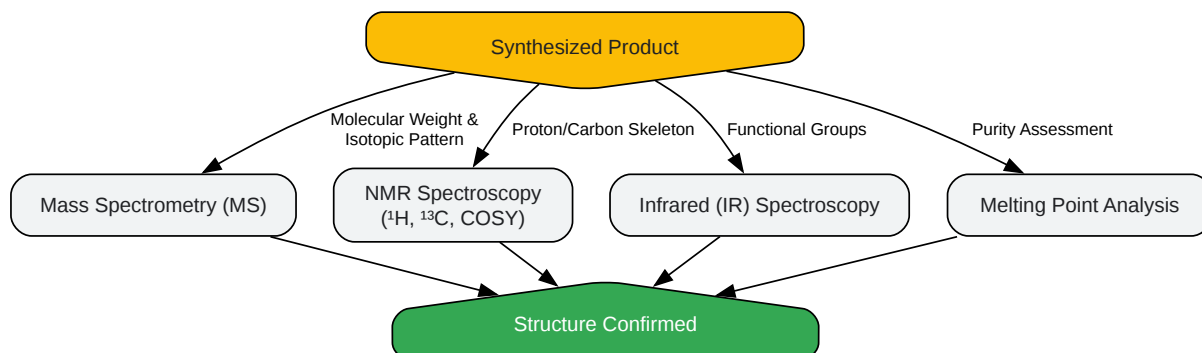
- 3-amino-2-hydroxypyridine (1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Acetonitrile (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-2-hydroxypyridine (1.0 eq) in anhydrous DCE. The choice of an inert solvent is crucial to prevent hydrolysis of the highly reactive chloroacetyl chloride.
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize side-product formation. Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Workup:** Upon completion, carefully quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution to neutralize the HCl byproduct. Adjust the pH to ~8-9.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloroethane (2x). The choice of extraction solvent should be based on the product's polarity.
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system, such as acetonitrile or an ethanol/water mixture, to yield the purified **2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide** as a solid.[3]

## Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.



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Figure 2: A comprehensive workflow for structural verification.

## In-depth Structural Analysis

### Predicted Spectroscopic Characterization

The following predictions are based on the known effects of substituents on pyridine rings and acetamide chains, cross-referenced with experimental data from analogous compounds.[1][3]

Technique	Predicted Signature	Rationale
$^1\text{H}$ NMR	$\delta$ 8.5-9.5 (s, 1H): Amide N-H $\delta$ 7.0-8.2 (m, 3H): Pyridine ring protons $\delta$ 4.2-4.4 (s, 2H): -CH <sub>2</sub> Cl protons	The amide proton is deshielded. The chemical shift of the -CH <sub>2</sub> Cl protons is significantly downfield due to the adjacent chlorine and carbonyl group, a characteristic feature seen in similar structures.[1]
$^{13}\text{C}$ NMR	$\delta$ 164-166: Carbonyl C=O $\delta$ 110-155: Pyridine ring carbons $\delta$ 42-44: -CH <sub>2</sub> Cl carbon	The carbonyl carbon is typically found in this downfield region. The -CH <sub>2</sub> Cl carbon signal is a key identifier, appearing around 43 ppm in analogous compounds.[1]
IR (cm <sup>-1</sup> )	~3400 (broad): O-H stretch ~3250: N-H stretch ~1680: C=O stretch (Amide I) ~1580: N-H bend (Amide II) ~750: C-Cl stretch	The presence of strong O-H and N-H stretching bands, along with a prominent amide C=O stretch, would confirm the key functional groups. These values are consistent with experimental data for similar compounds.[1][3]
Mass Spec.	[M] <sup>+</sup> at m/z 186 [M+2] <sup>+</sup> at m/z 188	The molecular ion peak [M] <sup>+</sup> should be observed along with an [M+2] <sup>+</sup> peak approximately one-third the intensity, which is the characteristic isotopic signature for a molecule containing one chlorine atom.

## Conformational Analysis and Intermolecular Interactions

Beyond the basic connectivity, the three-dimensional structure and intermolecular forces dictate the material's properties.

**Tautomerism and Conformation:** The 2-hydroxypyridine moiety can exist in equilibrium with its 2-pyridone tautomer. This equilibrium is influenced by the solvent and solid-state packing forces. In the solid state, molecules often arrange to maximize favorable interactions, which would heavily involve the amide and hydroxyl groups. Structural studies on analogous N-aryl acetamides reveal that the acetamide group is often twisted relative to the aromatic ring plane. For instance, in N-(3-chloro-4-hydroxyphenyl)acetamide, this dihedral angle is significant, driven by the optimization of hydrogen bonding networks.<sup>[4]</sup> A similar twisted conformation is expected for the title compound.

**Hydrogen Bonding Network:** The most critical feature governing the solid-state structure is the potential for an extensive hydrogen bonding network. The molecule possesses three key functionalities for this:

- Amide N-H (Donor): Can donate a hydrogen bond.
- Hydroxyl O-H (Donor): A strong hydrogen bond donor.
- Carbonyl C=O (Acceptor): A strong hydrogen bond acceptor.

It is highly probable that in the solid state, these groups will form strong, directional intermolecular hydrogen bonds (N-H...O=C and O-H...O=C). This is a well-documented phenomenon in similar crystal structures, where such interactions lead to the formation of tapes or sheets, resulting in high melting points and specific solubility profiles.<sup>[4][5]</sup>

*Figure 3: Potential intermolecular hydrogen bonding scheme.*

## Reactivity and Potential Applications

The molecular structure of **2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide** dictates its chemical reactivity and suggests its utility in drug discovery.

**Chemical Reactivity:** The primary site of electrophilicity is the methylene carbon (-CH<sub>2</sub>Cl). It is an excellent substrate for S<sub>N</sub>2 reactions with various nucleophiles (e.g., thiols, amines, alcohols). This reactivity is the basis for its potential use as a covalent modifier of proteins, where a nucleophilic amino acid residue (like cysteine or lysine) could displace the chloride. Furthermore, this reactive handle can be used to construct more complex heterocyclic systems

through intramolecular cyclization reactions, where the hydroxyl or amide nitrogen could act as the internal nucleophile.

Potential Applications:

- **Covalent Inhibitors:** The chloroacetamide group is a well-known "warhead" used to target non-catalytic cysteine residues in proteins, making it a valuable scaffold for developing targeted covalent inhibitors in oncology and other therapeutic areas.
- **Fragment-Based Drug Discovery (FBDD):** The molecule's modest size and high degree of functionality make it an ideal candidate for FBDD screening. The hydroxypyridine core can provide key hydrogen bonding interactions with a protein target, while the chloroacetamide tail can be used to probe for nearby nucleophilic residues.
- **Synthetic Intermediate:** It serves as a pre-functionalized building block. The chloro-group can be displaced to append a wide variety of other chemical moieties, enabling the rapid generation of compound libraries for screening. Studies on similar chloroacetamides have shown that they can possess inherent biological activity, including antibacterial properties.<sup>[6]</sup>

## Conclusion

**2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide** is a molecule of significant synthetic and medicinal potential. While direct experimental data is not widely available, a thorough analysis of its constituent parts and related structures allows for a robust and reliable prediction of its molecular properties. Its structure is defined by the interplay between the reactive chloroacetamide group and the hydrogen-bonding-capable 2-hydroxypyridine core. The provided synthetic and characterization workflows offer a validated path for researchers to produce and confirm this compound in the laboratory. The insights into its reactivity and potential for extensive intermolecular interactions should guide its application as a covalent probe, a drug discovery fragment, or a versatile chemical intermediate.

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